

Spectroscopic Profile of 5-Bromo-2-methoxypyridine-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-2-methoxypyridine-3-carbaldehyde**

Cat. No.: **B111024**

[Get Quote](#)

Compound: **5-Bromo-2-methoxypyridine-3-carbaldehyde** CAS Number: 103058-87-3[1]

Molecular Formula: C₇H₆BrNO₂ Molecular Weight: 216.03 g/mol [1]

Introduction: This technical guide provides a comprehensive overview of the spectral data for **5-Bromo-2-methoxypyridine-3-carbaldehyde**, a valuable building block in pharmaceutical and agrochemical research. Due to the limited availability of publicly accessible experimental spectral data for this specific compound, this document presents predicted spectral information derived from computational chemistry models. These predictions offer valuable insights for researchers in confirming the structure and purity of synthesized samples. Additionally, detailed, generalized experimental protocols for acquiring such data are provided.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5-Bromo-2-methoxypyridine-3-carbaldehyde**. This data was generated using established computational prediction algorithms.

Table 1: Predicted ¹H NMR Spectral Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~10.25	Singlet (s)	Aldehyde proton (-CHO)
~8.45	Doublet (d)	Pyridine H-6
~8.20	Doublet (d)	Pyridine H-4
~4.10	Singlet (s)	Methoxy protons (-OCH ₃)

Note: The predicted coupling constant between H-4 and H-6 is expected to be small (~2-3 Hz).

Table 2: Predicted ¹³C NMR Spectral Data

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ , ppm)	Assignment
~189.0	Aldehyde Carbonyl (C=O)
~163.0	C-2 (C-OCH ₃)
~152.0	C-6
~145.0	C-4
~125.0	C-3 (C-CHO)
~115.0	C-5 (C-Br)
~54.0	Methoxy Carbon (-OCH ₃)

Table 3: Predicted Infrared (IR) Spectral Data

Frequency Range (cm ⁻¹)	Vibration Type	Functional Group
3050 - 3150	C-H Stretch	Aromatic (Pyridine Ring)
2850 - 2950	C-H Stretch	Aliphatic (-OCH ₃)
~2820, ~2720	C-H Stretch	Aldehyde (Fermi doublets)
1690 - 1715	C=O Stretch	Aldehyde
1550 - 1600	C=C & C=N Stretch	Aromatic (Pyridine Ring)
1250 - 1300	C-O Stretch	Aryl Ether
1000 - 1100	C-O Stretch	Aryl Ether
600 - 800	C-Br Stretch	Aryl Bromide

Table 4: Predicted Mass Spectrometry (MS) Data

(Ionization Mode: Electron Ionization - EI)

m/z	Interpretation
215/217	Molecular Ion [M] ⁺ (Characteristic bromine isotope pattern)
214/216	[M-H] ⁺
186/188	[M-CHO] ⁺
172/174	[M-CH ₃ O] ⁺ or [M-C ₂ H ₃ O] ⁺
136	[M-Br] ⁺
108	[M-Br-CO] ⁺

Experimental Protocols

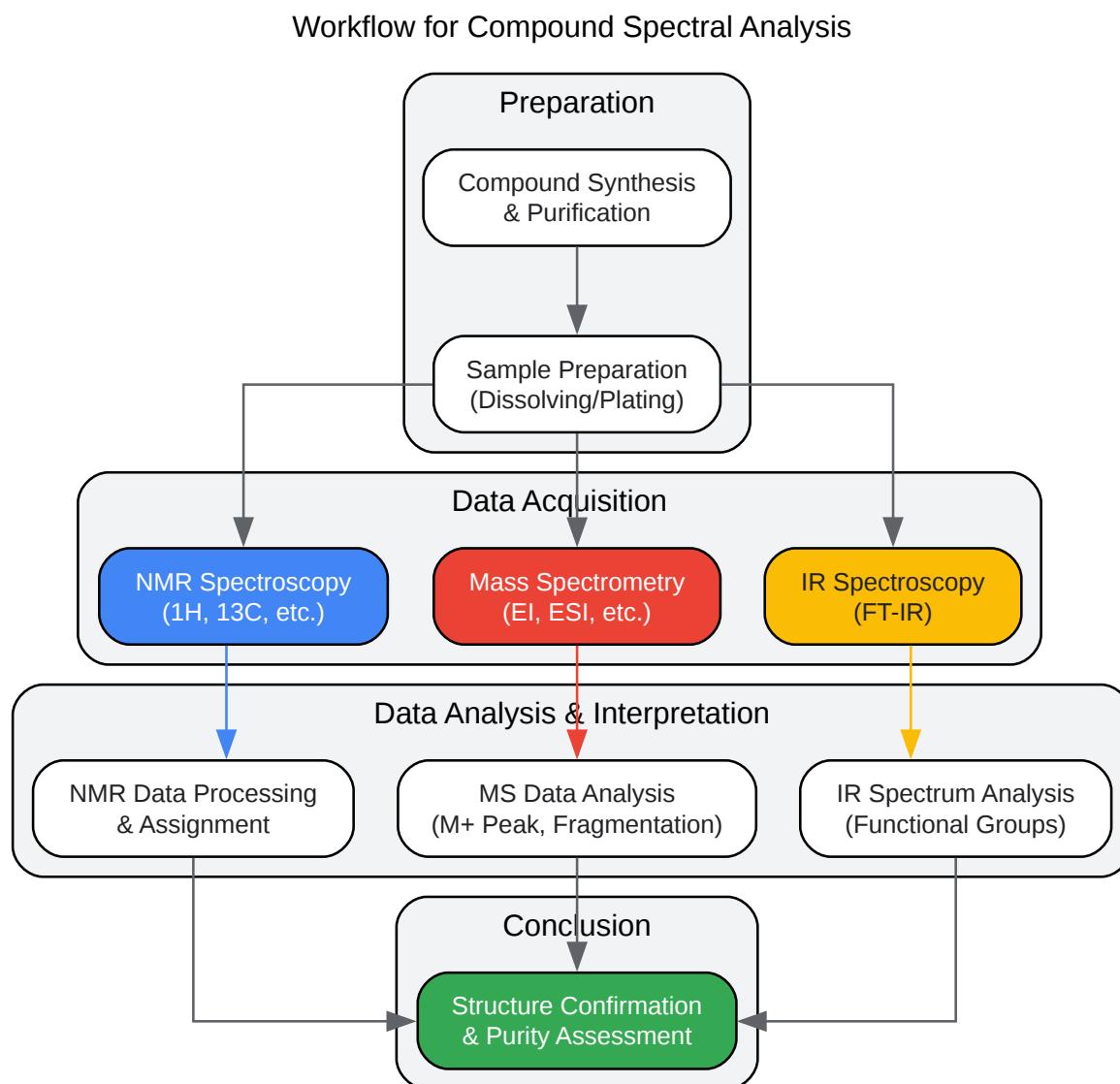
The following are generalized methodologies for acquiring the spectral data for a compound such as **5-Bromo-2-methoxypyridine-3-carbaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of the purified compound for ^1H NMR (20-30 mg for ^{13}C NMR).
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a 5 mm NMR tube.
 - Ensure the sample is fully dissolved; gentle agitation or vortexing may be applied.
- ^1H NMR Acquisition (400 MHz Spectrometer):
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-32 (adjust for optimal signal-to-noise ratio).
 - Spectral Width: 0-12 ppm.
 - Relaxation Delay: 1-2 seconds.
 - Referencing: Calibrate the spectrum to the residual solvent peak (CDCl_3 at 7.26 ppm) or an internal standard (e.g., TMS at 0.00 ppm).
- ^{13}C NMR Acquisition (100 MHz Spectrometer):
 - Pulse Program: Standard proton-decoupled pulse sequence.
 - Number of Scans: 1024-4096 (or more, due to the low natural abundance of ^{13}C).
 - Spectral Width: 0-220 ppm.
 - Relaxation Delay: 2-5 seconds.
 - Referencing: Calibrate the spectrum to the solvent peak (CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure arm.
- FT-IR Acquisition:
 - Technique: ATR-FTIR.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Collect a background spectrum of the clean, empty ATR crystal before running the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.


Mass Spectrometry (MS)

- Sample Preparation (GC-MS):
 - Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate).
- GC-MS Acquisition:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - GC Column: A suitable capillary column (e.g., DB-5ms).
 - Temperature Program: Develop a temperature gradient to ensure separation from impurities and solvent (e.g., start at 50°C, ramp to 250°C at 10°C/min).

- Mass Range: Scan from m/z 40 to 300 to detect the molecular ion and relevant fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural characterization of a synthesized chemical compound using various spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. acdlabs.com [acdlabs.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-2-methoxypyridine-3-carbaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b111024#5-bromo-2-methoxypyridine-3-carbaldehyde-spectral-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com